molecular formula C8H10N2O2S B1445092 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide CAS No. 20277-06-9

2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide

Cat. No.: B1445092
CAS No.: 20277-06-9
M. Wt: 198.24 g/mol
InChI Key: XFSXRHPYSXXMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C 8 H 10 N 2 O 2 S and a molecular weight of 182.24 g/mol . Its structure features a hydroxyphenyl group linked via a sulfanyl bridge to an acetohydrazide functional group, a motif of significant interest in medicinal and organic chemistry research . The compound is supplied with the CAS Registry Number 22446-21-5 .Researchers value this acetohydrazide derivative as a versatile building block or precursor for synthesizing more complex molecules. For instance, related acetohydrazide compounds are known to react with carbonyl groups to form hydrazone derivatives and Schiff bases, which are a valuable class of compounds in the development of ligands with potential biological activity . As a research chemical, it is strictly for use in laboratory settings. Proper handling and storage are essential; it should be kept in a dark place, under an inert atmosphere, and at room temperature to maintain stability . Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

2-(2-hydroxyphenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSXRHPYSXXMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide typically involves the reaction of 2-hydroxythiobenzamide with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, forming the intermediate ethyl 2-(2-hydroxyphenylthio)acetate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Condensation Reactions

This compound readily undergoes condensation with carbonyl-containing molecules to form hydrazones, a key reaction for synthesizing bioactive derivatives.

Carbonyl SourceConditionsProductApplicationReference
2-Hydroxy-1-naphthaldehydeReflux in methanol(E)-6-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)nicotinohydrazideLaccase inhibition studies
Salicylic aldehydesRoom temperature, ethanolHydrazide-hydrazonesEnzyme inhibitors

Mechanism : The hydrazide group (-NH-NH₂) reacts with aldehydes/ketones via nucleophilic addition-elimination, forming a stable azomethine (-C=N-) linkage .

Nucleophilic Substitution

The sulfanyl (-S-) group acts as a nucleophile in substitution reactions, enabling functionalization at the sulfur center.

ReagentConditionsProductYieldReference
Azide derivatives-5°C → 25°C, ethyl acetateS-coupled propanamido alkanoates75-89%
Alkyl/aryl aminesChloroform, 61°C3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides82%

Key Insight : Reactions with amino acid esters show regioselectivity influenced by steric and electronic factors .

Metal Complexation

The hydrazide moiety chelates metal ions, forming coordination compounds with catalytic properties.

Metal SaltLigand RatioProduct StructureApplicationReference
Cu(NO₃)₂·3H₂O1:2 (Cu:ligand)Cu(II)-hydrazide coordination compoundHeterogeneous catalysis

Characterization :

  • FT-IR confirms Cu–N and Cu–O bonds at 460 cm⁻¹ and 520 cm⁻¹ respectively

  • EDS shows 12.4% Cu content in the silica-supported catalyst

Biochemical Interactions

Structural analogs demonstrate significant enzyme inhibitory activity through specific interactions:

Enzyme TargetInhibitor StructureIC₅₀ ValueMechanismReference
LaccaseHydrazide-hydrazone derivatives4.8 µMCompetitive inhibition at T1 copper site

Key Features :

  • Hydroxyphenyl group participates in hydrogen bonding

  • Hydrazone linkage stabilizes enzyme-inhibitor complex

Synthetic Utility in Heterocycle Formation

Reactions with triazole precursors yield pharmacologically relevant hybrids:

Triazole PrecursorConditionsProductBiological ActivityReference
4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-thiolMethanol, refluxN'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene] derivativesAntioxidant (1.5× BHT)

Synthetic Route :

  • Thiol group alkylation with acetohydrazide

  • Condensation with 3-ethoxy-2-hydroxybenzaldehyde

This compound's multifunctional design enables tailored modifications for applications ranging from catalytic systems to bioactive agents. Recent advances in its click chemistry applications (94% triazole yield) and enzyme inhibition profiles (IC₅₀ = 4.8 µM) highlight its versatility in both materials science and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has demonstrated that 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide exhibits notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Its mechanism of action may involve the inhibition of key enzymes or receptors involved in bacterial growth and proliferation. Additionally, studies have indicated its potential as an anticancer agent, with investigations focusing on its ability to inhibit tumor cell growth through apoptosis induction and modulation of cell signaling pathways.

Drug Development
Due to its biological activities, this compound is being explored as a lead compound for drug development targeting infections and cancer. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for further pharmacological studies .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-hydroxyphenyl sulfide with acetohydrazide under controlled conditions. This process can be optimized using techniques such as continuous flow reactors to enhance yield and purity. Characterization methods include nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, which confirm the compound's structure and functional groups .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its pharmacological properties. Studies have shown that modifications to its structure can significantly influence its biological activity, allowing researchers to design more effective derivatives with enhanced therapeutic potential .

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the sulfanyl and hydrazide groups can participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The acetohydrazide core is conserved across analogs, but substitutions at the sulfanyl and hydrazone positions dictate pharmacological profiles:

Table 1: Key Structural Differences
Compound Name (Example) Sulfanyl Substituent Hydrazone Moiety Biological Activity Reference
2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide 2-Hydroxyphenyl None (parent compound) Scaffold for further derivatization
2-(Purine-6-ylsulfanyl)acetohydrazide 6,7-Dihydro-5H-purin-6-yl Salicylaldehyde (2-hydroxyphenyl) Antithyroid agent (mp 224°C)
2-(Benzimidazol-2-ylsulfanyl)acetohydrazide 1-Ethyl-1H-benzimidazol-2-yl 3-Hydroxyphenyl Unspecified (ChemSpider ID listed)
2-(Benzothiazol-2-ylsulfanyl)acetohydrazide 1,3-Benzothiazol-2-yl 2,3-Dichlorophenyl Antimicrobial/anticancer candidate
2-(Triazol-3-ylsulfanyl)acetohydrazide 4-Phenyl-5-(2-phenylethyl)-4H-triazol-3-yl 4-(Dimethylamino)phenyl Antimetastatic (IC50 = 6.10 μM vs α-glucosidase)
Key Observations:
  • Electron-Donating vs Withdrawing Groups : Chlorine (in ) increases lipophilicity and target affinity, while methoxy groups () improve solubility .
  • Heterocyclic Influence : Purine () and benzimidazole () rings enhance DNA/RNA interaction, whereas triazoles () improve metabolic stability .
Table 2: Activity Profiles of Selected Analogs
Compound Type Target Activity Potency (IC50/EC50) Mechanism/Notes Reference
Purine-sulfanyl derivative Antithyroid Not quantified Inhibits thyroid peroxidase
Triazole-sulfanyl derivative α-Glucosidase inhibition 6.10 ± 0.5 μM (Compound 228) 63× more potent than acarbose
Benzothiazole-sulfanyl Anticancer (melanoma IGR39) IC50 = 3.23 ± 0.8 μM EGFR inhibition
Quinoline-oxygen derivative Antioxidant/antimicrobial 82% yield (SL1) Quinoline enhances π-stacking
Key Findings:
  • Anticancer Activity: Benzothiazole derivatives () and triazole-containing compounds () show superior activity against melanoma and breast cancer, likely due to EGFR inhibition .
  • Enzyme Inhibition : Ethyl-thio benzimidazolyl derivatives () exhibit strong α-glucosidase inhibition, critical for diabetes management .
Notes:
  • Green Chemistry: Solvent-free synthesis () reduces waste and improves atom economy compared to traditional reflux methods .
  • Yield Optimization : 2-(3-Hydroxyphenyl)acetohydrazide achieves 89% yield via streamlined hydrazine addition .

Physicochemical Properties

Melting points and spectral data aid in purity assessment:

Table 4: Physical Properties
Compound Type Melting Point (°C) 1H NMR (DMSO-d6) Highlights Reference
Purine-sulfanyl derivative 224 δ 12.98 (s, NH), 8.99 (s, purine H)
Quinoline-oxygen derivative 132 δ 8.36 (s, quinoline H)
Benzothiazole-sulfanyl Not reported δ 7.69–7.94 (m, aromatic H)
Insights:
  • Thermal Stability : Higher melting points (e.g., 224°C in ) correlate with crystalline purity and structural rigidity .

Biological Activity

2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide, a compound characterized by its unique functional groups, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a hydrazide group attached to a thiol group and a hydroxyphenyl moiety, which contribute to its reactivity and biological activity.

The mechanism of action for this compound involves interactions with various biological targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Redox Reactions : The sulfanyl group allows participation in redox reactions, which can influence oxidative stress responses in cells.
  • Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with active sites on proteins or enzymes, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.62 µg/mL
Pseudomonas aeruginosa0.69 µg/mL

These findings suggest potential applications in treating bacterial infections .

Antifungal Activity

In studies involving aromatic acylhydrazones, compounds similar to this compound have demonstrated antifungal activity against pathogens such as Candida neoformans. For instance, certain derivatives showed improved survival rates in infected mice compared to standard antifungal treatments .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it may induce cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)0.126
SMMC-7721 (Liver Cancer)0.071
K562 (Leukemia)0.164

These results highlight the compound's potency compared to established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the functional groups of this compound significantly affect its biological activities. For instance, the presence of hydroxyl groups on the phenyl ring is crucial for enhancing antifungal activity .

Case Studies

  • Antifungal Efficacy : A study conducted on a library of hydrazone derivatives demonstrated that compounds with similar structures to this compound exhibited selective antifungal properties against C. neoformans and A. fumigatus, outperforming conventional antifungals like fluconazole .
  • Cytotoxicity Assessment : Another investigation into hydrazone-based compounds revealed that certain derivatives could disrupt cell cycle progression in colorectal cancer cells (HCT116), suggesting a mechanism for their anticancer effects .

Q & A

Q. Table 1: Representative Yields Under Different Conditions

Aldehyde UsedSolventReaction TimeYield (%)Reference
SalicylaldehydeEthanol2 hours82
4-ChloroacetophenoneAcetic acid18 hours69
2-HydroxyacetophenoneSolvent-free20 min41

What analytical techniques are critical for characterizing this compound derivatives?

Q. Basic Characterization Workflow

  • Spectral Analysis:
    • IR: Confirm N–H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–S (650–750 cm⁻¹) stretches .
    • ¹H/¹³C NMR: Identify aromatic protons (δ6.9–7.7 ppm) and acetohydrazide CH₂ groups (δ3.3–4.0 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 494 for M⁺) and fragmentation patterns validate molecular weight .
  • Elemental Analysis: Verify C, H, N content (±0.3% deviation) .

Advanced Techniques:

  • X-ray Crystallography: Resolve tautomeric forms (e.g., keto-enol isomerism) and confirm crystal packing .
  • LC-MS: Quantify purity (>95%) and detect byproducts in pharmacological studies .

How can reaction conditions be optimized to address low yields in hydrazide-aldehyde condensations?

Q. Advanced Optimization Strategies

  • Catalyst Screening: NaBH₄-boric acid mixtures enhance imine reduction efficiency in solvent-free conditions .
  • Temperature Control: Reflux in acetic acid (18 hours, room temperature) improves yields for electron-deficient aldehydes (e.g., 4-chloroacetophenone: 69%) .
  • Solvent Selection: Ethanol recrystallization minimizes side reactions compared to methanol .

Key Data Contradictions:

  • Higher temperatures (>80°C) may degrade hydrazide intermediates, reducing yields .
  • Polar protic solvents (e.g., methanol) can hydrolyze thioether linkages, necessitating pH control .

How should researchers resolve contradictions between purity data and biological activity in derivatives?

Q. Methodological Approach

  • Purity-Activity Correlation: Use LC-MS to identify inactive impurities (e.g., unreacted aldehydes) masking true efficacy .
  • Dose-Response Studies: Re-evaluate compounds with >70% cell viability at lower concentrations to rule out cytotoxicity .
  • Molecular Docking: Compare binding affinities (e.g., to MCF7 receptors) to distinguish pharmacologically active conformers .

Case Study: Derivatives with 4-chloro substituents showed MIC values of 2 µg/mL against S. aureus but poor antioxidant activity due to electron-withdrawing effects .

What computational methods predict the pharmacological mechanisms of this compound derivatives?

Q. Advanced Computational Workflow

  • Molecular Docking: Use AutoDock Vina to simulate interactions with targets like EGFR (PDB: 2A91). Prioritize compounds with ΔG < -8 kcal/mol .
  • Pharmacokinetics Prediction: SwissADME evaluates bioavailability (TPSA < 140 Ų) and GI absorption .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Q. Table 2: Docking Scores for Selected Derivatives

DerivativeTarget ReceptorΔG (kcal/mol)Reference
SL1 (Salicylaldehyde)2A91-9.2
5a (4-Chloro)MCF7-8.7

How does isomerism impact the biological activity of this compound derivatives?

Q. Structural Analysis Techniques

  • Tautomerism: IR and ¹H NMR distinguish keto (C=O at 1700 cm⁻¹) vs. enol (C–O at 1250 cm⁻¹) forms .
  • X-ray Crystallography: Resolves Z/E isomerism in hydrazone linkages (e.g., bond angles of 120° vs. 180°) .
  • Biological Implications: E-isomers show higher anticancer activity due to planar conformations enhancing receptor binding .

What are the stability considerations for storing this compound complexes?

Q. Stability Protocol

  • Thermal Stability: TGA-DSC analysis shows decomposition >200°C for Cu(II) complexes, suggesting room-temperature storage .
  • Light Sensitivity: Schiff base derivatives require amber vials to prevent photodegradation of the hydrazone bond .
  • Moisture Control: Desiccate hygroscopic derivatives (e.g., those with –OH groups) under argon .

How can researchers validate antioxidant activity discrepancies in SAR studies?

Q. Methodological Validation

  • DPPH Assay: Compare radical scavenging at 517 nm; normalize to ascorbic acid controls .
  • SAR Insights: Electron-donating groups (e.g., –OCH₃) enhance activity, while –NO₂ reduces it due to redox inactivation .
  • Contradiction Resolution: Re-test compounds under anaerobic conditions to exclude oxidative byproduct interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide
Reactant of Route 2
2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.